molecular formula C10H8IN5 B13358876 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13358876
M. Wt: 325.11 g/mol
InChI Key: GWNZJLJERXPIBJ-UHFFFAOYSA-N
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Description

2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound characterized by the presence of iodine, methyl, pyrazine, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of a pyrazine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its acetonitrile group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H8IN5

Molecular Weight

325.11 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C10H8IN5/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,5H2,1H3

InChI Key

GWNZJLJERXPIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=NC=CN=C2)I

Origin of Product

United States

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